Pcsk9-IN-1

PCSK9 inhibition cyclic peptide binding affinity

Researchers requiring maximal PCSK9 target inhibition at minimal concentrations face challenges with low-potency small molecules (μM range) or delayed-action transcriptional inhibitors. Pcsk9-IN-1 solves this with direct, high-affinity binding. - **Target Engagement**: Ki = 1.46 nM, over 100-fold more potent than typical small molecule inhibitors. - **Ideal Control Tool**: Positive control for PCSK9-LDLR interaction assays; clear benchmark at low nanomolar concentrations. - **Supply**: Available from BenchChem with verified purity; immediate shipment for R&D use.

Molecular Formula C65H80FN11O12S2
Molecular Weight 1290.5 g/mol
Cat. No. B15142945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-1
Molecular FormulaC65H80FN11O12S2
Molecular Weight1290.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C
InChIInChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1
InChIKeyFLUWFKYTQGWIFL-AHRQDPIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCSK9-IN-1: High-Affinity Cyclic Peptide Inhibitor


Pcsk9-IN-1 (PCSK9-IN-1, CAS 2730022-10-1) is a cyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. The compound is a macrocyclic peptide with molecular formula C65H80FN11O12S2 and molecular weight 1290.53 g/mol [2]. Pcsk9-IN-1 was developed through mRNA display screening followed by structure-based optimization, resulting in a highly potent binder to PCSK9 [3]. The compound functions by inhibiting PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR), thereby increasing LDLR surface expression and enhancing LDL cholesterol clearance [3].

Cyclic peptide PCSK9 inhibitor for target engagement studies
Direct LDLR interaction blockade for pathway analysis
Research use in cardiovascular and metabolic disease models

PCSK9-IN-1: Why Generic Substitution Fails


PCSK9 inhibitors encompass multiple distinct mechanistic classes with fundamentally different binding sites, inhibition kinetics, and chemical scaffolds [1]. Monoclonal antibodies (e.g., alirocumab, evolocumab) bind to the LDLR-binding domain of PCSK9 but are large biologics incompatible with many in vitro and structural biology applications. Small peptide inhibitors like Pep2-8 act as EGF(A)-mimetics with micromolar affinity [2], while translational inhibitors like PF-06446846 require cellular machinery . Pcsk9-IN-1 is a structurally defined cyclic peptide with a distinct macrocyclic scaffold optimized through structure-based design, and its specific binding epitope and kinetic properties are not shared by other in-class compounds [3]. Direct substitution with analogs will produce divergent experimental outcomes and cannot be presumed to reproduce the same PCSK9-LDLR disruption profile.

Mechanism mismatch
Direct binding inhibition may not transfer to transcriptional or translational inhibitors
Affinity context differs
Ki values span from picomolar to micromolar; reported binding may not extrapolate
Molecular class variation
Cyclic peptide properties differ from small molecules, antibodies, and degraders

PCSK9-IN-1 Quantitative Evidence Guide


Binding Affinity vs. Small Molecule Inhibitors

Pcsk9-IN-1 demonstrates a Ki value of 1.46 nM for PCSK9 binding [1]. In comparison, Pep2-8, a widely used small peptide PCSK9 inhibitor and EGF(A)-mimetic, exhibits a binding KD of 0.7 μM and an IC50 of 1.4 μM [2]. This represents approximately 480-fold greater binding affinity for Pcsk9-IN-1 compared to Pep2-8 in terms of Ki versus KD (1.46 nM vs 700 nM). The difference is not merely incremental but represents a distinct affinity class, enabling experiments at substantially lower compound concentrations.

Binding Affinity vs Small Molecules
Cross-study comparable
Ki 1.46 nM
vs. PF-06815345 IC₅₀ 13.4 μM; vs. PCSK9-IN-2 IC₅₀ 7.57 μM; vs. PCSK9-IN-11 IC₅₀ 5.7 μM
Supports target engagement at low concentrations
Reported cross-study binding affinity comparison
PCSK9 inhibition cyclic peptide binding affinity LDLR pathway cardiovascular research

Affinity vs. Peptidic & Macrocyclic Inhibitors

Pcsk9-IN-1 has a Ki value of 1.46 nM for direct PCSK9 binding [1]. PF-06446846, a translational inhibitor of PCSK9, exhibits an IC50 of 0.3 μM (300 nM) for inhibition of PCSK9 secretion in Huh7 cells . Although these measurements assess different aspects of PCSK9 modulation (direct binding vs cellular translation), the quantitative difference in effective concentration is approximately 200-fold (1.46 nM vs 300 nM). Additionally, PF-06446846 acts via ribosomal stalling rather than direct protein binding, making it unsuitable for experiments requiring direct PCSK9 protein antagonism in cell-free systems.

Affinity vs Peptidic Inhibitors
Cross-study comparable
PCSK9-IN-1Ki 1.46 nM
PCSK9 degrader 1Ki 107 nM (73× weaker)
MK-0616Ki 0.005 nM (292× stronger)
Bridges affinity gap between moderate and ultra-high affinity ligands
Reference standard for affinity calibration
PCSK9 inhibitor potency Ki comparison translational inhibition binding affinity

Mechanism of Action: Direct Binding vs. Other Modes

Pcsk9-IN-1 is a direct PCSK9 binder with Ki of 1.46 nM that targets the PCSK9 protein itself to prevent LDLR degradation [1]. Dim16 is a dual PCSK9/HMG-CoAR inhibitor that demonstrates an IC50 of 19 nM against PCSK9 and IC50 of 0.8 nM for disrupting PCSK9-LDLR interaction in HepG2 cells . While Dim16 shows potent disruption of the PCSK9-LDLR protein-protein interaction, it is mechanistically distinct as a dual-pathway inhibitor and lacks the structural definition of Pcsk9-IN-1. The choice between these compounds depends on whether the research objective requires a single-target PCSK9 binder for mechanistic clarity or a dual inhibitor for pathway perturbation studies.

Mechanism: Direct Binding
Class-level inference
Direct PCSK9 binding and LDLR interaction blockade
Vs. transcriptional (7030B-C5) or translational (PF-06446846) inhibition
Enables acute pathway inhibition without cellular machinery delays
Mechanistic distinction for experimental design
PCSK9-LDLR interaction dual inhibitor binding site specificity mechanism of action

Pcsk9-IN-1 Cyclic Peptide Scaffold: Chemical Identity Differentiation from Linear Peptides and Small Molecules

Pcsk9-IN-1 possesses a defined macrocyclic peptide scaffold with molecular formula C65H80FN11O12S2 and molecular weight 1290.53 g/mol, derived from mRNA display screening and structure-based optimization [1]. In contrast, Pep2-8 is a linear 14-mer peptide (Ac-TVFTSWEEYLDWV-NH2, MW 1715.85) with no cyclic constraints [2]. PF-06446846 is a synthetic small molecule (MW ~500) unrelated to peptide scaffolds . The cyclic constraint in Pcsk9-IN-1 confers conformational rigidity that is absent in linear peptides, which typically adopt multiple conformations in solution. This structural preorganization contributes to the ~480-fold affinity enhancement observed for Pcsk9-IN-1 versus Pep2-8.

cyclic peptide macrocyclic scaffold chemical stability PCSK9 inhibitor structural biology

PCSK9-IN-1 Optimal Research Applications


Positive Control for PCSK9-LDLR Interaction Assays

Pcsk9-IN-1 is optimally suited for direct PCSK9 binding experiments requiring sub-nanomolar affinity. With a Ki of 1.46 nM [1], the compound enables surface plasmon resonance (SPR), biolayer interferometry (BLI), and fluorescence polarization assays at concentrations approximately 480-fold lower than would be required for Pep2-8 (KD 0.7 μM) [2]. This high affinity reduces compound consumption and enables detection of subtle binding modulation that lower-affinity probes may miss.

Affinity Reference Standard for Inhibitor Development

The cyclic peptide scaffold of Pcsk9-IN-1, developed through structure-based design [1], provides a conformationally constrained binder suitable for X-ray crystallography and cryo-EM studies of PCSK9-ligand complexes. Unlike translational inhibitors such as PF-06446846 that act via ribosomal mechanisms rather than direct protein binding [2], Pcsk9-IN-1 can be co-crystallized with PCSK9 to elucidate binding epitopes and inform further inhibitor optimization.

Mechanistic Studies of Acute Pathway Inhibition

In cellular assays measuring LDL receptor surface expression and LDL uptake in hepatocyte models, Pcsk9-IN-1 provides unambiguous single-target PCSK9 antagonism [1]. This contrasts with dual inhibitors like Dim16, which also targets HMG-CoAR (IC50 19 nM for PCSK9, 0.8 nM for PCSK9-LDLR disruption) [2] and introduces off-target pathway modulation that complicates mechanistic interpretation. For researchers requiring clean PCSK9 pathway interrogation, Pcsk9-IN-1 offers superior target selectivity.

Cyclic Peptide Tool Compound for PCSK9-LDLR Protein-Protein Interaction Disruption

As a macrocyclic peptide optimized via structure-based design [1], Pcsk9-IN-1 serves as a validated chemical tool for studying PCSK9-LDLR protein-protein interaction disruption. The compound's defined structure and high affinity (Ki 1.46 nM) make it suitable for biophysical characterization of the PCSK9-LDLR interface, competitive binding displacement assays, and as a reference standard for evaluating novel PCSK9 inhibitors in development pipelines.

Application
Selection Property
Validation Focus
PCSK9-LDLR interaction assay positive control
High-affinity PCSK9 binding
Assay signal inhibition threshold
Affinity reference standard for inhibitor development
Defined Ki value and class comparison
Binding assay calibration range
Acute pathway inhibition mechanistic studies
Direct PCSK9-LDLR blockade
LDLR recycling and LDL uptake kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pcsk9-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.